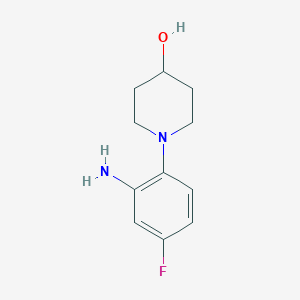

1-(2-Amino-4-fluorophenyl)-4-piperidinol

Vue d'ensemble

Description

1-(2-Amino-4-fluorophenyl)-4-piperidinol, also known as 4-Fluoroamphetamine (4-FA), is a synthetic compound belonging to the phenethylamine family. It is a psychostimulant drug with a wide range of effects that are similar to those of amphetamine. 4-FA is often used in research laboratories as an alternative to other stimulants such as amphetamine and methamphetamine. It has a wide range of applications in scientific research, including its use in pharmacological studies as a model compound for the development of new drugs, as well as its potential therapeutic uses.

Applications De Recherche Scientifique

Proteolysis Targeting Chimeras (PROTACs)

The design of PROTACs is a novel approach to modulate protein levels within cells. “1-(2-Amino-4-fluorophenyl)-4-piperidinol” has been utilized in the synthesis of molecules designed to selectively degrade HDAC3 . Although initial tests did not show degradation of the targeted HDACs, the pathway represents a significant area of research for drug development .

Anticancer Therapeutics

Research indicates that derivatives of this compound exhibit potent inhibitory activity against HDAC3 , with promising results in in vitro antiproliferative assays. These findings suggest the compound’s derivatives could serve as lead compounds for further development of isoform-selective HDAC inhibitors with potential anticancer properties .

Epigenetic Regulation

Given its role in HDAC inhibition, “1-(2-Amino-4-fluorophenyl)-4-piperidinol” may contribute to the regulation of epigenetic mechanisms. This is particularly relevant in diseases where dysregulation of gene expression plays a critical role, such as cancer, diabetes, and neurodegenerative disorders .

Enzymatic Assays

The compound has been used in enzymatic assays to determine its selectivity and potency against various HDAC isoforms. Such assays are fundamental in the preclinical evaluation of new therapeutic agents, helping to identify promising candidates for further development .

Molecular Synthesis

On a more foundational level, “1-(2-Amino-4-fluorophenyl)-4-piperidinol” serves as a building block in organic synthesis. Its incorporation into larger molecules can be pivotal in the development of new compounds with desired biological activities .

Safety and Hazards

Mécanisme D'action

Mode of Action

1-(2-Amino-4-fluorophenyl)-4-piperidinol acts as an inhibitor of HDAC3 . It binds to the active site of HDAC3, preventing it from removing acetyl groups from histone lysine residues . This inhibition leads to the accumulation of acetylated histones, resulting in the relaxation of chromosomal DNA and activation of transcription .

Biochemical Pathways

The inhibition of HDAC3 by 1-(2-Amino-4-fluorophenyl)-4-piperidinol affects various biochemical pathways. HDAC3 is involved in the regulation of gene expression and cell proliferation . Therefore, its inhibition can lead to changes in these processes. For instance, it can lead to the upregulation of genes that are normally repressed by HDAC3, potentially affecting cell cycle progression, apoptosis, and other cellular processes .

Pharmacokinetics

Similar compounds, such as other hdac inhibitors, are known to be orally bioavailable . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would need to be determined in further studies to fully understand its pharmacokinetics.

Result of Action

The inhibition of HDAC3 by 1-(2-Amino-4-fluorophenyl)-4-piperidinol can lead to various molecular and cellular effects. For instance, it can lead to changes in gene expression, potentially affecting cell cycle progression, apoptosis, and other cellular processes . In cancer cells, this could potentially lead to the inhibition of cell proliferation and induction of apoptosis .

Action Environment

The action of 1-(2-Amino-4-fluorophenyl)-4-piperidinol can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially affecting its ability to bind to HDAC3 . Additionally, the presence of other molecules, such as other HDAC inhibitors, could potentially affect the action of this compound

Propriétés

IUPAC Name |

1-(2-amino-4-fluorophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c12-8-1-2-11(10(13)7-8)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMYYUZZVLJRJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Amino-4-fluorophenyl)-4-piperidinol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline](/img/structure/B1517003.png)

![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1517010.png)

![4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B1517016.png)